2-Bromoquinoline-4-carbonitrile

Catalog No.
S768800
CAS No.
95104-24-8
M.F
C10H5BrN2
M. Wt
233.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromoquinoline-4-carbonitrile

CAS Number

95104-24-8

Product Name

2-Bromoquinoline-4-carbonitrile

IUPAC Name

2-bromoquinoline-4-carbonitrile

Molecular Formula

C10H5BrN2

Molecular Weight

233.06 g/mol

InChI

InChI=1S/C10H5BrN2/c11-10-5-7(6-12)8-3-1-2-4-9(8)13-10/h1-5H

InChI Key

WBJXNFJBFBJGHO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=N2)Br)C#N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)Br)C#N

2-Bromoquinoline-4-carbonitrile, with the chemical formula C₁₀H₅BrN₂ and a molecular weight of 233.07 g/mol, is a derivative of quinoline. This compound features a bromine atom at the second position and a carbonitrile group at the fourth position of the quinoline ring system. The presence of these functional groups contributes to its unique chemical properties and potential biological activities .

Synthesis:

2-Bromoquinoline-4-carbonitrile is an organic compound, and its synthesis has been reported in various scientific studies. One common method involves the bromination of 4-cyanoquinoline with N-bromosuccinimide (NBS) in a polar solvent like acetic acid. PubChem, 2-Bromoquinoline-4-carboxylic acid:

Potential Applications:

Research suggests that 2-bromoquinoline-4-carbonitrile may have potential applications in various scientific fields, although these are still under investigation. Here are some examples:

  • Medicinal Chemistry: Due to the presence of the bromine and nitrile functional groups, 2-bromoquinoline-4-carbonitrile might hold promise for developing new drugs. However, further research is needed to explore its specific therapeutic potential and any associated cytotoxicity.
  • Material Science: The compound's structure suggests it could potentially be used in the development of novel materials with specific properties, such as organic electronics or fluorescent materials. However, more research is required to understand its suitability for these applications.
Typical for quinoline derivatives, including:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, facilitating the synthesis of more complex molecules.
  • Functionalization: The carbonitrile group can undergo hydrolysis to yield carboxylic acids or can be reduced to primary amines under certain conditions.
  • Cyclization Reactions: This compound can also act as a precursor in cyclization reactions, leading to the formation of polycyclic structures.

Research indicates that quinoline derivatives exhibit a range of biological activities, including:

  • Antimicrobial Properties: Some studies suggest that 2-bromoquinoline derivatives may possess antibacterial and antifungal properties.
  • Anticancer Activity: Certain derivatives have shown promise as potential anticancer agents, possibly through mechanisms involving apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition: This compound may inhibit specific enzymes, such as cytochrome P450 enzymes, which are crucial in drug metabolism .

The synthesis of 2-bromoquinoline-4-carbonitrile can be achieved through several methods:

  • Bromination of Quinoline Derivatives: Starting from quinoline or its derivatives, bromination can be performed using bromine or brominating agents to obtain the bromo-substituted product.
  • Reactions with Carbonitrile Sources: The introduction of the carbonitrile group can be accomplished via nucleophilic substitution reactions on bromoquinolines or through condensation reactions with appropriate carbonitrile precursors.
  • Multi-step Synthesis: More complex synthetic routes may involve multiple steps, including functional group transformations and cyclization reactions to construct the desired structure .

2-Bromoquinoline-4-carbonitrile has several applications:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of various pharmaceuticals due to its biological activities.
  • Material Science: Its derivatives may find applications in developing new materials with specific electronic or optical properties.
  • Research Tool: This compound is used in research settings to study the mechanisms of action of quinoline-based drugs and their interactions with biological targets .

Studies on 2-bromoquinoline-4-carbonitrile's interactions reveal its potential as a lead compound for drug development. Interaction studies often focus on:

  • Binding Affinity: Evaluating how well this compound binds to target proteins or enzymes.
  • Mechanism of Action: Understanding how it exerts its biological effects, particularly in inhibiting specific pathways related to disease progression.
  • Synergistic Effects: Investigating whether combining this compound with other drugs enhances efficacy against particular diseases .

Several compounds share structural similarities with 2-bromoquinoline-4-carbonitrile. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesSimilarity Index
2-Bromoquinoline-4-carboxylic acidCarboxylic acid instead of carbonitrile0.94
6-Bromoquinoline-4-carboxylic acidBromine at position six0.88
Methyl 6-bromoquinoline-4-carboxylateMethyl ester group present0.83
4-Bromoquinoline-6-carboxylic acidDifferent bromine positioning0.79
7-Bromoquinoline-8-carboxylic acidBromine at position seven0.77

The distinct placement of the bromine atom and the carbonitrile functional group gives 2-bromoquinoline-4-carbonitrile unique reactivity and biological properties compared to these similar compounds.

XLogP3

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Wikipedia

2-Bromoquinoline-4-carbonitrile

Dates

Modify: 2023-08-15

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